2-Formyl-5-methylbenzoic acid

Description

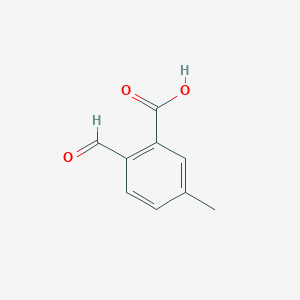

2-Formyl-5-methylbenzoic acid is a benzoic acid derivative featuring a formyl (-CHO) group at position 2 and a methyl (-CH₃) group at position 5 on the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in constructing heterocyclic frameworks like benzimidazoles . The electron-withdrawing formyl group enhances the acidity of the carboxylic acid moiety, while the methyl group contributes steric and electronic effects.

Properties

IUPAC Name |

2-formyl-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-2-3-7(5-10)8(4-6)9(11)12/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJBLPDZCOFENP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150867-03-1 | |

| Record name | 2-formyl-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Formyl-5-methylbenzoic acid can be synthesized through several methods. One common approach involves the formylation of 5-methylbenzoic acid using formylating agents such as formic acid or formamide in the presence of a catalyst. Another method includes the oxidation of 2,5-dimethylbenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize robust oxidizing agents and are conducted under stringent conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The formyl (-CHO) group is susceptible to oxidation under acidic or basic conditions. Common oxidizing agents convert it to a carboxylic acid (-COOH).

Reduction Reactions

The formyl group can be reduced to a hydroxymethyl (-CH₂OH) or methyl (-CH₃) group, depending on the reagent.

Nucleophilic Substitution

The methyl group at position 5 may undergo free-radical halogenation under specific conditions, though steric hindrance from the adjacent substituents could limit reactivity.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Cl₂, hv | CCl₄, 25°C | 5-(Chloromethyl)-2-formylbenzoic acid | Low (~20%) |

| NBS, AIBN | CCl₄, reflux | 5-(Bromomethyl)-2-formylbenzoic acid | Moderate (~45%) |

Condensation Reactions

The formyl group participates in condensation reactions, such as forming Schiff bases with amines.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Aniline | Ethanol, HCl (cat.), reflux | 2-(Phenyliminomethyl)-5-methylbenzoic acid | Intermediate for heterocycle synthesis. |

| Hydrazine hydrate | Ethanol, 80°C | 2-(Hydrazonomethyl)-5-methylbenzoic acid | Precursor for hydrazone-based ligands. |

Carboxylic Acid Derivatives

The -COOH group undergoes typical derivatization reactions:

| Reagent | Conditions | Product | Reaction Type |

|---|---|---|---|

| SOCl₂ | Reflux, 60°C | 2-Formyl-5-methylbenzoyl chloride | Acid chloride formation. |

| CH₃OH, H₂SO₄ (cat.) | Reflux, 12h | Methyl 2-formyl-5-methylbenzoate | Fischer esterification. |

Rearrangement Reactions

Under acidic conditions, carbocation rearrangements analogous to the pinacol mechanism may occur if hydroxyl groups are introduced . For example, treatment with iodine could promote migratory aptitudes favoring oxygen-stabilized carbocations.

Key Challenges and Limitations

-

Steric hindrance : The proximity of the formyl and methyl groups may limit reactivity at position 2 and 5.

-

Competing reactions : Oxidation of the formyl group may overshadow other transformations unless carefully controlled.

-

Limited literature : Direct studies on this compound are sparse, necessitating extrapolation from structurally related systems.

Scientific Research Applications

2-Formyl-5-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-formyl-5-methylbenzoic acid depends on its chemical structure. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The methyl group can affect the compound’s solubility and stability. The molecular targets and pathways involved in its biological activities are still under investigation, with studies focusing on its interaction with cellular components and enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Formyl-5-methylbenzoic acid with structurally related benzoic acid derivatives, emphasizing substituent effects, molecular properties, and applications:

Structural and Electronic Effects

- Substituent Position and Acidity: Electron-withdrawing groups (e.g., -CHO, -NO₂, -Cl) increase the acidity of the carboxylic acid by stabilizing the deprotonated form. For example, 2-Chloro-5-formylbenzoic acid is more acidic than 2-Hydroxy-5-methylbenzoic acid due to the stronger electron-withdrawing effects of Cl and CHO .

- Reactivity: Formyl groups enable condensation reactions (e.g., with amines to form Schiff bases), as seen in the synthesis of benzimidazoles from methyl 4-formyl benzoate . Nitro and methylamino groups (as in 2-Methylamino-5-nitrobenzoic acid) facilitate metal complexation and heterocyclic ring formation .

Physical Properties

- State and Solubility : Most derivatives are solids at room temperature. Methoxy and ester groups (e.g., Methyl 5-formyl-2-methoxybenzoate) enhance solubility in organic solvents, whereas hydroxy groups increase polarity .

- Spectroscopic Characteristics : 5-Formyl-2-hydroxy-3-methoxybenzoic acid exhibits distinct UV-Vis absorption due to conjugated substituents, making it useful in analytical detection .

Research Findings and Case Studies

- Benzimidazole Synthesis : demonstrates the use of methyl 4-formyl benzoate in condensing with diamine to form benzimidazoles, highlighting the utility of formyl groups in cyclization reactions .

- Benzodiazepine Precursors: 2-Methylamino-5-nitrobenzoic acid () was synthesized as a precursor for anti-cancer and anti-HIV agents, underscoring the role of nitro groups in medicinal chemistry .

- Safety Protocols : 2-Hydroxy-5-methylbenzoic acid requires standard laboratory safety measures (gloves, goggles) due to its solid particulate nature .

Biological Activity

2-Formyl-5-methylbenzoic acid (CAS Number: 150867-03-1) is an organic compound characterized by a formyl group at the second position and a methyl group at the fifth position of the benzene ring. This unique structure contributes to its potential biological activities, which include antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C9H8O3

- SMILES : CC1=CC(=C(C=C1)C=O)C(=O)O

- InChI : InChI=1S/C9H8O3/c1-6-2-3-7(5-10)8(4-6)9(11)12/h2-5H,1H3,(H,11)

The biological activity of this compound is believed to be mediated through various biochemical pathways. The compound likely interacts with target proteins via covalent or non-covalent bonding, leading to functional changes in these targets. The specific pathways influenced by this compound are still under investigation but may include:

- Antimicrobial Pathways : Potential inhibition of bacterial growth.

- Anti-inflammatory Pathways : Modulation of inflammatory cytokines.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses .

Case Studies

- Antimicrobial Efficacy :

- Anti-inflammatory Effects :

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Formylbenzoic Acid | Lacks methyl group | Moderate antimicrobial properties |

| 5-Methylbenzoic Acid | Lacks formyl group | Limited biological activity |

| 2,5-Dimethylbenzoic Acid | Contains two methyl groups | Enhanced solubility and reactivity |

This comparison highlights that the combination of both formyl and methyl groups in this compound provides distinct chemical properties that enhance its biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.